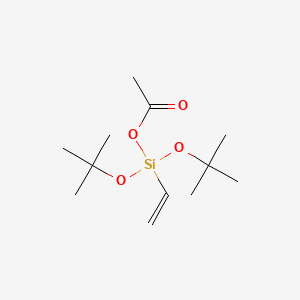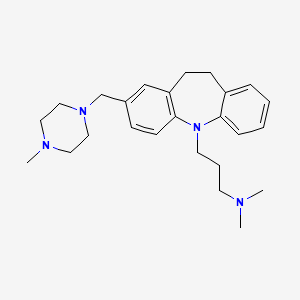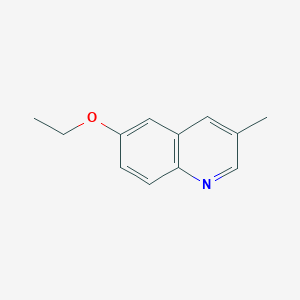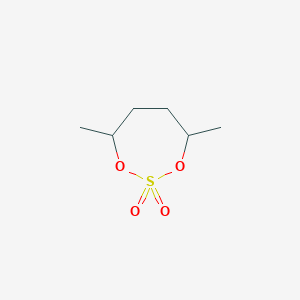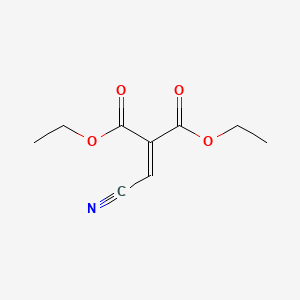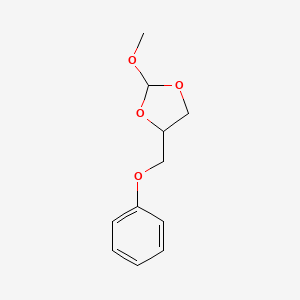
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone, also known as 4-Methoxyphenacyl chloride, is an organic compound with the molecular formula C15H13ClO2. It is a white to off-white crystalline powder that is used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of both chloro and methoxy groups attached to the phenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methoxyacetophenone and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyphenol.
Reduction: Formation of 2-chloro-1-(4-methoxyphenyl)-2-phenylethanol.
Applications De Recherche Scientifique
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions. The carbonyl group is susceptible to nucleophilic attack, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyacetophenone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloroacetophenone: Lacks the methoxy group, reducing its electron-donating capability.
4-Methoxybenzoyl chloride: Contains a benzoyl chloride group instead of the phenacyl chloride group, leading to different reactivity patterns.
Uniqueness
2-Chloro-1-(4-methoxyphenyl)-2-phenylethanone is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propriétés
Numéro CAS |
62921-41-9 |
|---|---|
Formule moléculaire |
C15H13ClO2 |
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
2-chloro-1-(4-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H13ClO2/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Clé InChI |
OWEGHJZHCKGHFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


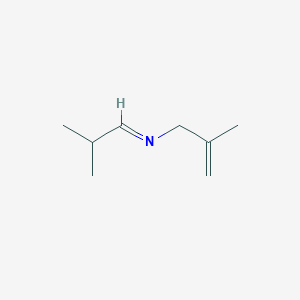
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
